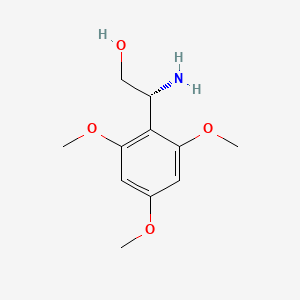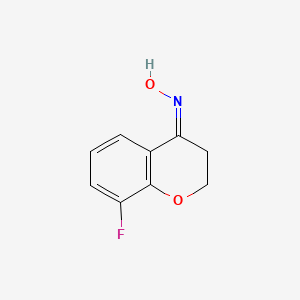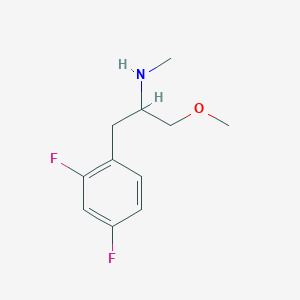
4-(3-Bromopropyl)-1-isopropyl-1h-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromopropyl)-1-isopropyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing three nitrogen and two carbon atoms. This compound is characterized by the presence of a bromopropyl group and an isopropyl group attached to the pyrazole ring. It is a white crystalline solid, soluble in water, alcohols, and other organic solvents, with a melting point of 97-99°C and a boiling point of 243-245°C.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-1-isopropyl-1H-pyrazole typically involves the reaction of 1-isopropyl-1H-pyrazole with 1,3-dibromopropane. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Bromopropyl)-1-isopropyl-1H-pyrazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) in solvents like ethanol or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in ether
Major Products Formed
Applications De Recherche Scientifique
4-(3-Bromopropyl)-1-isopropyl-1H-pyrazole has a variety of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of other organic compounds.
Catalysis: Acts as a catalyst in the polymerization of cyclic ethers.
Biological Research: Investigated for its potential antibacterial, antioxidant, and anticancer activities.
Materials Science: Studied for its potential as a corrosion inhibitor
Mécanisme D'action
The mechanism of action of 4-(3-Bromopropyl)-1-isopropyl-1H-pyrazole involves its interaction with molecular targets through nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles. This interaction can lead to the formation of various biologically active derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole
- 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-(3-Bromopropyl)-1-isopropyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its isopropyl group provides steric hindrance, influencing its reactivity and interaction with biological targets .
Propriétés
Formule moléculaire |
C9H15BrN2 |
|---|---|
Poids moléculaire |
231.13 g/mol |
Nom IUPAC |
4-(3-bromopropyl)-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C9H15BrN2/c1-8(2)12-7-9(6-11-12)4-3-5-10/h6-8H,3-5H2,1-2H3 |
Clé InChI |
BPKQXMICASIMTO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C=N1)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Trifluoromethyl)phenyl]pyrazole-3-carbaldehyde](/img/structure/B13558989.png)

![2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride](/img/structure/B13559003.png)
![5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid](/img/structure/B13559007.png)
![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13559021.png)


![6-[2-(1-Amino-3-phenylpropan-2-yl)piperidine-1-carbonyl]-2-methyl-2,3,4,5-tetrahydropyridazin-3-one hydrochloride](/img/structure/B13559042.png)
![2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid](/img/structure/B13559045.png)

amino}methyl)azetidine-1-carboxylate](/img/structure/B13559053.png)
![Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate](/img/structure/B13559056.png)
![2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13559061.png)
![[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B13559069.png)
